"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" basic properties
"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" basic properties
An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the aminopyrazole class, a scaffold of significant interest in modern medicinal and agricultural chemistry. The unique arrangement of its amino, methyl, and carboxylate functional groups on the pyrazole core imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecules. Researchers and drug development professionals frequently utilize this intermediate for creating novel compounds with a wide array of biological activities, from potential therapeutics to advanced pesticides.[1][2]
This guide provides a comprehensive technical overview of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, detailing its fundamental physicochemical properties, synthetic pathways, key applications, and essential safety protocols. The insights herein are curated to empower scientists in leveraging this molecule's full potential in their research and development endeavors.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in synthesis and material science. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature with limited solubility in water but good solubility in organic solvents like ethanol and dimethylformamide.[1]
Core Data Summary
The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experiments, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 923283-54-9 | [1][3] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Melting Point | 65-75 °C | [1] |
| Boiling Point | 288.6 ± 20.0 °C (at 760 mmHg) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 128.3 ± 21.8 °C | [1] |
| pKa (Acidity) | 1.93 ± 0.10 (Predicted) | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMF | [1] |
Chemical Structure and Nomenclature
-
IUPAC Name: methyl 4-amino-1-methylpyrazole-5-carboxylate[3]
-
Synonyms: Methyl 4-amino-1-methyl-1H-pyrazol-5-carboxylate, methyl 4-amino-2-methylpyrazole-3-carboxylate[1][3]
The structure features a five-membered pyrazole ring with two adjacent nitrogen atoms, which defines its core chemical nature.
Synthesis and Chemical Reactivity
The synthesis of aminopyrazole esters is a well-established process in organic chemistry. A common and efficient method involves the cyclocondensation reaction between a substituted cyanoacetate derivative and a hydrazine. For the ethyl ester analogue, the reaction between ethyl (ethoxymethylene)cyanoacetate and methylhydrazine is a documented pathway.[4][5] This provides a logical basis for the synthesis of the methyl ester.
The reactivity of the molecule is governed by its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic pyrazole ring, which can undergo substitution reactions. This multi-faceted reactivity is precisely why it is a valuable intermediate; each site can be selectively targeted to build molecular complexity.
General Synthesis Workflow
The synthesis logically proceeds by reacting a suitable methyl-based precursor with methylhydrazine. The reaction capitalizes on the nucleophilicity of the hydrazine attacking the electrophilic centers of the acrylate derivative, followed by an intramolecular cyclization to form the stable pyrazole ring.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The true value of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate lies in its role as a scaffold. The pyrazole core is a bioisostere for other aromatic rings and is featured in numerous FDA-approved drugs. The "amino" and "carboxylate" handles on this specific molecule allow for straightforward chemical modifications to explore structure-activity relationships (SAR).
Role as a Pharmaceutical and Agrochemical Intermediate
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules.[1] Its derivatives have been investigated for a broad spectrum of biological activities.
-
Pharmaceuticals: It is a building block for potential anticancer and antibiotic agents.[1] The broader aminopyrazole class has shown promise as inhibitors of HIV replication, various kinases, and as anti-inflammatory agents.[6][7][8][9] For instance, related aminopyrazole structures are potent inhibitors of enzymes like IRAK4, which is involved in inflammatory diseases.[9]
-
Agrochemicals: The pyrazole scaffold is integral to many modern pesticides. This intermediate can be used to develop new agents for controlling a range of agricultural pests and pathogens.[1]
Caption: Application pathways from the core intermediate.
Experimental Protocol: Synthesis
The following protocol is a representative procedure adapted from documented methods for analogous compounds.[4][5] Researchers should always perform their own risk assessment and optimization.
Objective: To synthesize methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
Materials:
-
Methyl 2-cyano-3-ethoxyacrylate (or similar precursor)
-
Methylhydrazine (40% aqueous solution or anhydrous)
-
Toluene (or Ethanol)
-
Ethyl acetate
-
Heptane (or cyclohexane)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Chilled water bath
Procedure:
-
Reaction Setup: Charge a suitable reaction flask with methyl 2-cyano-3-ethoxyacrylate and the solvent (e.g., toluene). Begin stirring to ensure complete dissolution.
-
Reagent Addition: Prepare a dropping funnel with methylhydrazine. Place the reaction flask in a chilled water bath to maintain an internal temperature of 20-25 °C.
-
Controlled Reaction: Add the methylhydrazine dropwise to the stirred solution. Maintain the temperature between 22-30 °C throughout the addition. Causality Note: This controlled addition is crucial to manage the exothermic reaction and prevent the formation of unwanted side products.
-
Initial Insulation: After the addition is complete, allow the mixture to stir at this temperature for 1-3 hours to ensure the initial reaction phase is complete.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain it for approximately 2-3 hours. This provides the necessary energy to drive the intramolecular cyclization and ring formation.[4][5]
-
Crystallization: After the reflux period, cool the reaction mixture. The product may begin to crystallize out of the solution. Further cooling in an ice bath (to ~10 °C) can maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Purification: For higher purity, perform a recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add a non-polar solvent like heptane or cyclohexane until turbidity is observed. Allow it to cool slowly to form pure crystals.[1]
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Safety, Handling, and Storage
Limited safety data is available for methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate itself, but general precautions for handling laboratory chemicals and related aminopyrazole compounds should be strictly followed.[1]
Hazard Identification and PPE
Based on safety data sheets for structurally similar compounds, this chemical should be handled as a potential irritant.
| Hazard Type | Recommendation | Source |
| Eye Contact | Causes serious eye irritation. | [10][11] |
| Skin Contact | Causes skin irritation. | [10][11] |
| Inhalation | May cause respiratory irritation. | [10][12] |
| Ingestion | Harmful if swallowed. | [12] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Use a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[13][14]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][13]
Conclusion
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its versatile reactivity and the proven biological significance of the aminopyrazole scaffold make it an indispensable tool for scientists in drug discovery and agrochemical research. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively and safely incorporate this building block into their synthetic programs to develop novel and impactful molecules.
References
- Biosynce. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS 923283-54-9.
- Smolecule. (2023, August 16). Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate.
- ChemicalBook. (n.d.). Methyl 4-amino-1H-pyrazole-5-carboxylate.
- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
- BLD Pharm. (n.d.). Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride.
- Fisher Scientific. (2023, August 22). Safety Data Sheet - Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate.
- Fisher Scientific. (2024, March 31). Safety Data Sheet - 4-Amino-1-methyl-1H-pyrazole.
- ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE.
- Fisher Scientific. (2023, August 25). Safety Data Sheet - 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde.
- Da Settimo, F., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry.
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
- Cirrincione, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.
- Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
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